![molecular formula C15H21N3O5S B4632338 1-(ethylsulfonyl)-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide](/img/structure/B4632338.png)
1-(ethylsulfonyl)-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide
Overview
Description
1-(ethylsulfonyl)-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives.
Nitration and methylation: The nitro and methyl groups can be introduced through nitration and methylation reactions, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(ethylsulfonyl)-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and mechanisms.
Medicine: Potentially as a drug candidate or a lead compound for the development of new therapeutics.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or ion channels.
Comparison with Similar Compounds
Similar Compounds
- 1-(ethylsulfonyl)-N-(2-methylphenyl)piperidine-4-carboxamide
- 1-(methylsulfonyl)-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide
- 1-(ethylsulfonyl)-N-(2-nitrophenyl)piperidine-4-carboxamide
Uniqueness
1-(ethylsulfonyl)-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethylsulfonyl group, nitro group, and piperidine ring can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
1-ethylsulfonyl-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-3-24(22,23)17-8-6-12(7-9-17)15(19)16-14-10-13(18(20)21)5-4-11(14)2/h4-5,10,12H,3,6-9H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWQPSSPETWCRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24785756 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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